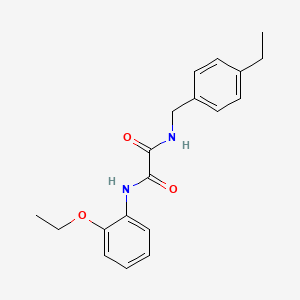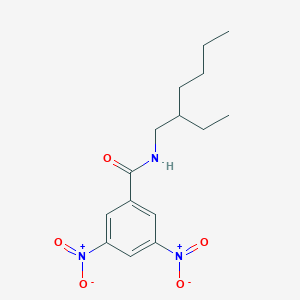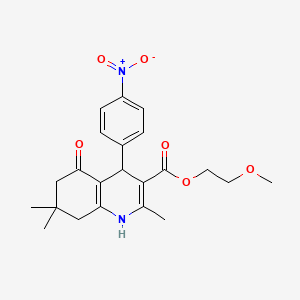![molecular formula C15H15NO2S B5235582 2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)
2-[(phenylthio)methyl]phenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(phenylthio)methyl]phenyl methylcarbamate is a chemical compound that belongs to the carbamate family. It is commonly used in the field of agriculture as a pesticide to protect crops from pests and insects. The compound is also known as Fenobucarb and is widely used in various countries across the world.
Wirkmechanismus
The mechanism of action of 2-[(phenylthio)methyl]phenyl methylcarbamate involves the inhibition of acetylcholinesterase (AChE) enzyme. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to the death of pests and insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of AChE enzyme. Inhibition of AChE leads to an accumulation of acetylcholine, which can cause symptoms such as muscle twitching, tremors, and convulsions. The compound has also been shown to have a neuroprotective effect and can prevent the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(phenylthio)methyl]phenyl methylcarbamate in lab experiments is its high potency as a pesticide. The compound is effective against a wide range of pests and insects and has a low toxicity to mammals. However, one of the limitations of using the compound is its potential to cause environmental pollution. The compound can accumulate in soil and water and can be toxic to aquatic organisms.
Zukünftige Richtungen
In the future, more research needs to be conducted on the potential use of 2-[(phenylthio)methyl]phenyl methylcarbamate in the treatment of neurological disorders such as Alzheimer's disease. Studies need to be conducted to determine the optimal dose and duration of treatment. Furthermore, research needs to be conducted on the potential environmental impacts of the compound and ways to reduce its toxicity to non-target organisms.
Conclusion:
This compound is a chemical compound that is widely used as a pesticide to protect crops from pests and insects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. The compound works by inhibiting the AChE enzyme, which can cause symptoms such as muscle twitching, tremors, and convulsions. The compound has advantages and limitations for lab experiments, and more research needs to be conducted on its potential environmental impacts and therapeutic uses in the future.
Synthesemethoden
The synthesis of 2-[(phenylthio)methyl]phenyl methylcarbamate involves the reaction between phenyl isocyanate and 2-(phenylthio) benzyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a white crystalline solid with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
2-[(phenylthio)methyl]phenyl methylcarbamate has been extensively studied for its pesticidal properties. It is used to protect crops such as rice, cotton, and vegetables from pests and insects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that the compound has a neuroprotective effect and can prevent the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-16-15(17)18-14-10-6-5-7-12(14)11-19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXRTCJTAZHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)


![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate](/img/structure/B5235538.png)
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5235542.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)
![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)



![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)